Methyl 2-bromo-3-cyano-6-fluorobenzoate
Description
Methyl 2-bromo-3-cyano-6-fluorobenzoate is a halogenated aromatic ester with the molecular formula C₉H₅BrFNO₂ and a molar mass of 261.03 g/mol. The compound features a benzoate backbone substituted with bromo (Br) at position 2, cyano (CN) at position 3, and fluoro (F) at position 6, with a methyl ester group at the carboxylate position (Figure 1). This unique substitution pattern imparts distinct electronic and steric properties, making it valuable in organic synthesis, particularly in cross-coupling reactions and as a precursor for pharmaceuticals or agrochemicals .
Key safety considerations include hazards such as skin/eye irritation (H315, H319) and respiratory irritation (H335), necessitating strict adherence to handling protocols .
Properties
IUPAC Name |
methyl 2-bromo-3-cyano-6-fluorobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrFNO2/c1-14-9(13)7-6(11)3-2-5(4-12)8(7)10/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNFJCWDTYRVPFQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CC(=C1Br)C#N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrFNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2-bromo-3-cyano-6-fluorobenzoate can be synthesized through a multi-step process involving the bromination, cyanation, and fluorination of benzoic acid derivatives. The typical synthetic route involves the following steps:
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors, automated control systems, and purification steps such as recrystallization or chromatography to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-bromo-3-cyano-6-fluorobenzoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Oxidation Reactions: The compound can undergo oxidation to form carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols) in the presence of a base (e.g., sodium hydroxide, potassium carbonate).
Reduction: Reducing agents (e.g., LiAlH4, hydrogen gas with a catalyst).
Oxidation: Oxidizing agents (e.g., potassium permanganate, chromium trioxide).
Major Products Formed
Substitution: Derivatives with different substituents replacing the bromine atom.
Reduction: Amines or other reduced forms of the compound.
Oxidation: Carboxylic acids or other oxidized products.
Scientific Research Applications
Methyl 2-bromo-3-cyano-6-fluorobenzoate has several applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug discovery and development, particularly as a precursor for pharmacologically active compounds.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of methyl 2-bromo-3-cyano-6-fluorobenzoate depends on the specific chemical reactions it undergoes. For example, in substitution reactions, the bromine atom is replaced by a nucleophile through a nucleophilic substitution mechanism. In reduction reactions, the cyano group is reduced to an amine through the transfer of electrons from the reducing agent to the compound. The molecular targets and pathways involved vary depending on the specific application and reaction conditions .
Comparison with Similar Compounds
Comparison with Structural Analogs
The following section compares Methyl 2-bromo-3-cyano-6-fluorobenzoate with structurally related compounds, focusing on substituent effects, physicochemical properties, and applications.
Substituted Benzoate Esters with Varying Alkyl Groups
Ethyl 2-bromo-3-cyano-6-fluorobenzoate
- Molecular Formula: C₁₀H₇BrFNO₂
- Molar Mass : 272.07 g/mol
- Key Differences : Replacement of the methyl ester with an ethyl group increases molar mass and lipophilicity.
- Physical Properties : Predicted boiling point of 351.4±42.0 °C , higher than the methyl analog due to increased van der Waals interactions.
- Safety : Similar hazards (H315, H319, H335) but discontinued production, suggesting challenges in synthesis or stability .
Methyl 6-bromo-3-fluoro-2-methylbenzoate
- Molecular Formula : C₉H₈BrFO₂
- Molar Mass : 247.06 g/mol
- Key Differences : Bromo at position 6, methyl at position 2 (vs. bromo at 2 in the target compound). This alters steric hindrance and electronic density on the aromatic ring.
- Applications: Potential use in materials science due to reduced polarity compared to the cyano-substituted analog .
Substituted Benzoates with Halogen/Cyano Variations
Ethyl 2-bromo-3-chloro-6-fluorobenzoate
- Molecular Formula : C₉H₇BrClFO₂
- Molar Mass : ~281.51 g/mol
- Key Differences: Cyano group replaced with chloro (Cl) at position 3. Chloro is less electron-withdrawing than cyano, reducing reactivity in nucleophilic substitutions.
- Applications: Likely used in less polar environments compared to cyano-containing analogs .
Methyl 3-cyano-6-chloro-2-fluorobenzoate
Substituent Position Isomers
Methyl 3-bromo-2-chloro-6-fluorobenzoate
- Molecular Formula : C₈H₅BrClFO₂
- Molar Mass : 267.48 g/mol
- Key Differences: Bromo at position 3 and chloro at position 2 (vs. bromo at 2 and cyano at 3).
Comparative Data Table
Research Implications
- Electronic Effects: The cyano group in this compound enhances electrophilicity at position 3, facilitating reactions like Suzuki-Miyaura couplings.
- Steric Considerations: Ethyl esters (e.g., Ethyl 2-bromo-3-cyano-6-fluorobenzoate) may exhibit slower reaction kinetics due to increased steric hindrance.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
